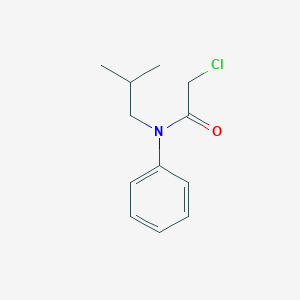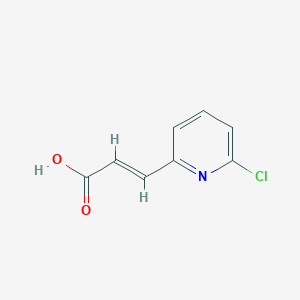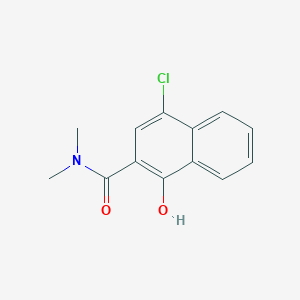
4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide, also known as CHDMNC, is a synthetic organic compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of naphthalene and has a molecular weight of 271.74 g/mol.
Wirkmechanismus
The mechanism of action of 4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately causes cell death.
Biochemical and Physiological Effects:
4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide has been found to have a cytotoxic effect on cancer cells, leading to their death. It has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, 4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it a cost-effective compound for research studies. However, one of the limitations of using 4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide is its low solubility in water, which may limit its application in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide. One potential area of study is the development of new drugs for the treatment of cancer and other diseases. Another potential direction is the investigation of the mechanism of action of 4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide and its interactions with other proteins and enzymes. Additionally, further research is needed to explore the potential applications of 4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide in the treatment of inflammatory diseases and other conditions.
In conclusion, 4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide is a synthetic organic compound that has potential applications in the field of medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide in the development of new drugs and treatments for various diseases.
Synthesemethoden
The synthesis of 4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide involves the reaction of 4-chloro-1-naphthol with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide as a white crystalline solid. The purity of the compound can be improved through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide has been used in various research studies due to its potential applications in the field of medicinal chemistry. It has been found to inhibit the growth of cancer cells and has shown promising results in the treatment of prostate cancer. Additionally, 4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide has been used in the development of new drugs for the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-15(2)13(17)10-7-11(14)8-5-3-4-6-9(8)12(10)16/h3-7,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCSGJHDCQEMFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-hydroxy-N,N-dimethylnaphthalene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

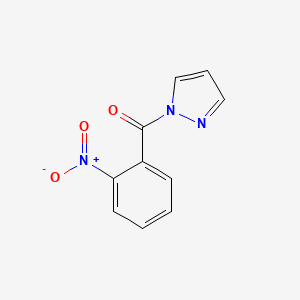

![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide](/img/structure/B7459760.png)
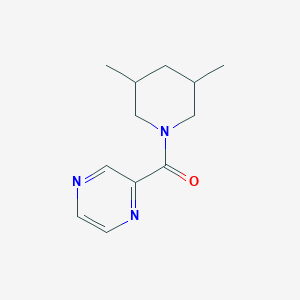

![4-[(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)iminomethyl]-2-(3,4-dimethylphenyl)-3-hydroxyisoquinolin-1-one](/img/structure/B7459782.png)
![3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)
![2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459804.png)
![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)
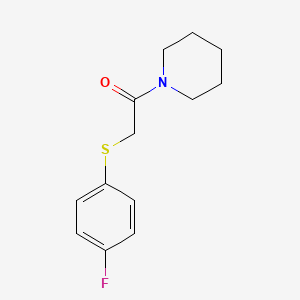
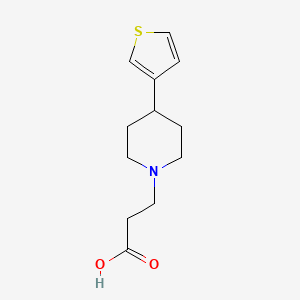
![2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459820.png)
